
3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, also known as BDPF, is an organic compound that has recently been gaining attention in the scientific community for its potential applications in various fields. BDPF is a substituted phenylpropanone, which is a type of organic compound that is typically used as a building block for other compounds. BDPF is a colorless, crystalline solid that is insoluble in water and has a melting point of around 65°C. It has a molecular formula of C13H10BrF2O and a molar mass of 313.11 g/mol.
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
Research on chalcone derivatives, including compounds structurally similar to 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one, has demonstrated their promising linear, second, and third-order nonlinear optical (NLO) properties. These properties make them suitable for application in semiconductor devices and organic electronics. The study by Shkir et al. (2019) explored these optical properties through both experimental techniques and quantum chemical calculations, suggesting their potential use in optoelectronic applications due to their significant electron transport material properties Shkir et al., 2019.
Synthetic Chemistry
The versatility of bromophenyl compounds in synthetic chemistry is well-documented. For instance, Lygin and Meijere (2009) demonstrated the reactivity of o-Bromophenyl isocyanide with primary amines under CuI catalysis, yielding 1-substituted benzimidazoles. This showcases the utility of bromophenyl-based compounds in constructing complex molecular architectures, indicating the potential of 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one in facilitating diverse synthetic routes Lygin & Meijere, 2009.
Molecular Structure and Analysis
The crystal structures and Hirshfeld surface analysis of chalcone derivatives, as studied by Salian et al. (2018), highlight the importance of molecular geometry and intermolecular interactions in defining the properties of such compounds. Their research contributes to a deeper understanding of how structural variations in molecules like 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one can influence their physical and chemical behaviors, which is crucial for designing materials with tailored properties Salian et al., 2018.
Antimicrobial and Antipathogenic Activity
Compounds bearing bromophenyl and difluorophenyl groups have been explored for their biological activities. For example, Limban et al. (2011) synthesized and characterized various thiourea derivatives showing significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that 3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one and its derivatives might possess useful biological activities, warranting further investigation into their potential as antimicrobial agents Limban, Marutescu, & Chifiriuc, 2011.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDYHGUMMCYDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208461 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
CAS RN |
898761-98-3 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)
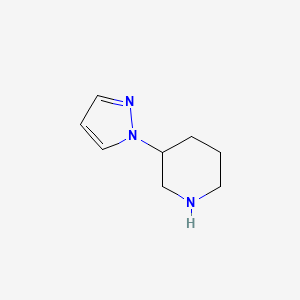
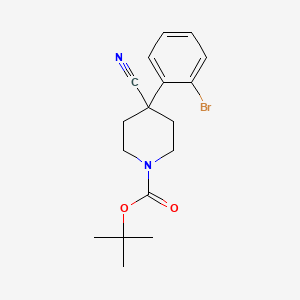
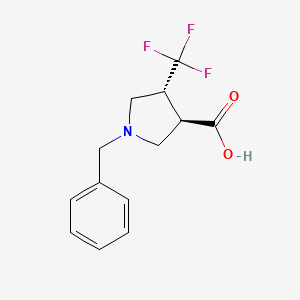
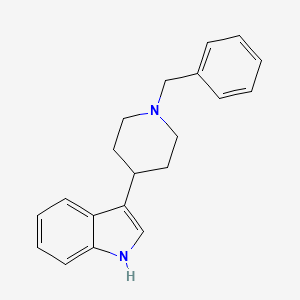
![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)
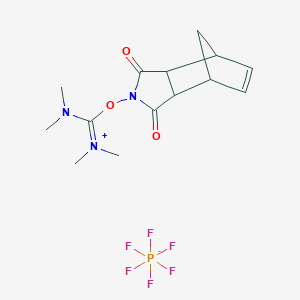
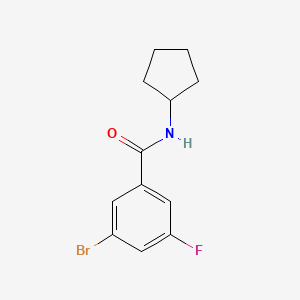
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)
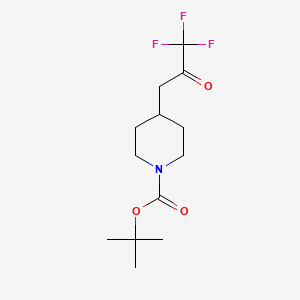
![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)